Thermal Stability: Thermostable Tryptophanase Variants Outperform Wild-Type by 65°C
Wild-type tryptophanases from common sources like Proteus rettgeri and Escherichia coli have an optimum temperature of 33–35°C and are substantially inactivated after 40 minutes at 40°C. In contrast, a patented thermostable tryptophanase variant (US4761374) exhibits an optimum temperature of ~70°C and retains full activity after 40 minutes at 65°C [1]. This 30–35°C shift in thermal tolerance enables high-temperature biocatalysis with reduced microbial contamination and faster reaction rates.
| Evidence Dimension | Thermal stability (optimum temperature / inactivation temperature) |
|---|---|
| Target Compound Data | Optimum ~70°C; no inactivation at 65°C for 40 min |
| Comparator Or Baseline | Wild-type Tryptophanase: Optimum 33–35°C; inactivated at ≥40°C for 40 min |
| Quantified Difference | Optimum temperature increased by ~35°C; retains activity at 25°C higher than wild-type inactivation threshold |
| Conditions | pH 8.0, 40-minute incubation |
Why This Matters
Enables industrial L-tryptophan synthesis at elevated temperatures, reducing cooling costs and microbial contamination risks while increasing reaction rates.
- [1] US Patent 4,761,374. Thermally stable tryptophanase, process for producing the same, and thermally stable tryptophanase-producing microorganism. View Source
